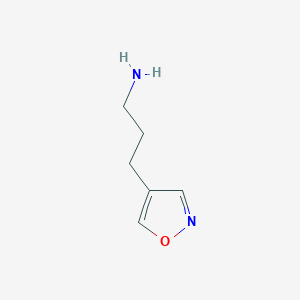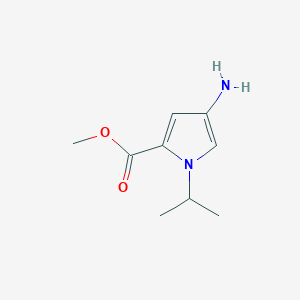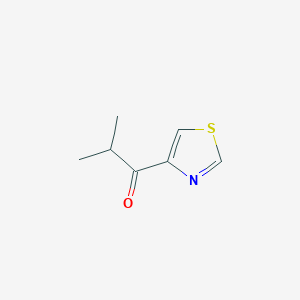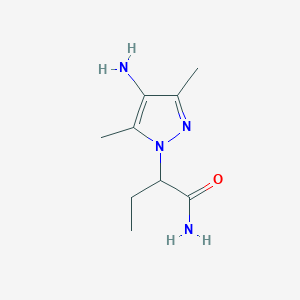
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of hydrazine derivatives with diketones or β-keto esters to form the pyrazole ring . The amino group can be introduced through nucleophilic substitution reactions, while the butanamide group can be added via amidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings .
化学反应分析
Types of Reactions
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted pyrazoles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro-pyrazoles, while substitution reactions can produce a wide range of substituted pyrazoles with different functional groups .
科学研究应用
2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals
作用机制
The mechanism of action of 2-(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and butanamide groups can form hydrogen bonds and other interactions with the active sites of these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .
相似化合物的比较
Similar Compounds
Similar compounds include other aminopyrazoles and pyrazole derivatives, such as:
- 4-amino-3,5-dimethyl-1H-pyrazole
- 3-amino-5-methyl-1H-pyrazole
- 1-(3,5-dimethyl-1H-pyrazol-4-yl)ethanone .
Uniqueness
The presence of both amino and butanamide groups allows for a wider range of chemical modifications and interactions with biological targets, making it a valuable compound for research and development .
属性
分子式 |
C9H16N4O |
|---|---|
分子量 |
196.25 g/mol |
IUPAC 名称 |
2-(4-amino-3,5-dimethylpyrazol-1-yl)butanamide |
InChI |
InChI=1S/C9H16N4O/c1-4-7(9(11)14)13-6(3)8(10)5(2)12-13/h7H,4,10H2,1-3H3,(H2,11,14) |
InChI 键 |
AYNLUNOHFPQPJN-UHFFFAOYSA-N |
规范 SMILES |
CCC(C(=O)N)N1C(=C(C(=N1)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{2-methyl-2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B15276199.png)

![4-Bromo-1-[(3-bromothiophen-2-YL)methyl]-1H-pyrazol-3-amine](/img/structure/B15276210.png)

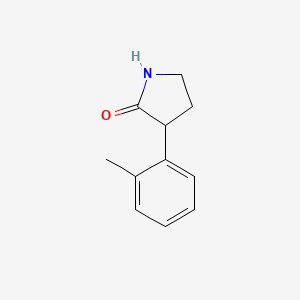
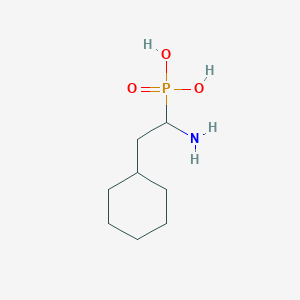
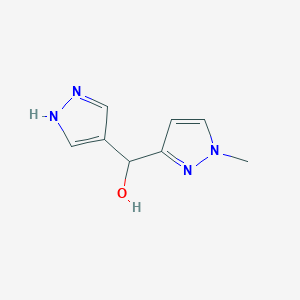

![1-[(Cyclopentyloxy)methyl]-1H-pyrazol-3-amine](/img/structure/B15276264.png)
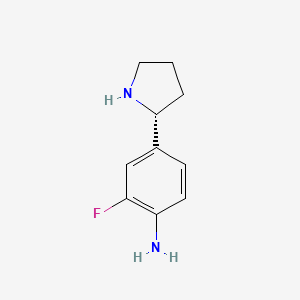
![(5-{[(Pyridin-3-yl)amino]methyl}furan-2-yl)methanol](/img/structure/B15276272.png)
